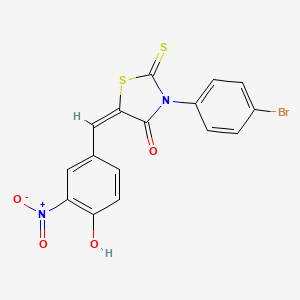

(5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

(5E)-3-(4-Bromphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist eine synthetische organische Verbindung, die zur Familie der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine Bromphenylgruppe, einen Hydroxy-Nitrobenzyliden-Rest und einen Thioxo-Thiazolidinon-Kern umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Eigenschaften

Molekularformel |

C16H9BrN2O4S2 |

|---|---|

Molekulargewicht |

437.3 g/mol |

IUPAC-Name |

(5E)-3-(4-bromophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H9BrN2O4S2/c17-10-2-4-11(5-3-10)18-15(21)14(25-16(18)24)8-9-1-6-13(20)12(7-9)19(22)23/h1-8,20H/b14-8+ |

InChI-Schlüssel |

KWMFGBBJRPQLKQ-RIYZIHGNSA-N |

Isomerische SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Br |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-(4-Bromphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on erfolgt typischerweise in einem mehrstufigen Verfahren:

Bildung des Thiazolidinon-Kerns: Der erste Schritt umfasst die Reaktion eines geeigneten Thioharnstoffderivats mit einem α-Halogenketon zur Bildung des Thiazolidinonrings.

Einführung der Bromphenylgruppe: Die Bromphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Brombenzolderivat mit dem Thiazolidinon-Zwischenprodukt reagiert.

Bildung des Hydroxy-Nitrobenzyliden-Rests: Der letzte Schritt umfasst die Kondensation des Thiazolidinon-Zwischenprodukts mit einem Hydroxy-Nitrobenzaldehyd unter basischen Bedingungen zur Bildung der gewünschten Verbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von fortschrittlichen Katalysatoren, kontrollierten Reaktionsumgebungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

(5E)-3-(4-Bromphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem entsprechenden Keton oder Aldehyd oxidiert werden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Zinn(II)-chlorid.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Thiazolidinon-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-(4-Bromphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Thiazolidinon-Kern der Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Das Vorhandensein des Hydroxy-Nitrobenzyliden-Rests kann seine Bindungsaffinität und Spezifität gegenüber bestimmten biologischen Zielstrukturen verbessern.

Wirkmechanismus

The mechanism of action of (5E)-3-(4-bromophenyl)-5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the hydroxy-nitrobenzylidene moiety may enhance its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-3-(4-Chlorphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on: Ähnliche Struktur mit einer Chlorphenylgruppe anstelle einer Bromphenylgruppe.

(5E)-3-(4-Methylphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on: Ähnliche Struktur mit einer Methylphenylgruppe anstelle einer Bromphenylgruppe.

Einzigartigkeit

Die Einzigartigkeit von (5E)-3-(4-Bromphenyl)-5-(4-hydroxy-3-nitrobenzyliden)-2-thioxo-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen. Die Bromphenylgruppe kann besondere elektronische und sterische Eigenschaften verleihen, die ihre Reaktivität und biologische Aktivität beeinflussen. Darüber hinaus kann der Hydroxy-Nitrobenzyliden-Rest seine potenziellen Interaktionen mit biologischen Zielstrukturen verbessern, was es zu einer Verbindung von Interesse in verschiedenen Forschungsbereichen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.